molecular formula C8H6ClNO3S B2662120 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride CAS No. 1782562-24-6

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride

Cat. No. B2662120
CAS RN: 1782562-24-6
M. Wt: 231.65
InChI Key: KZLOHFRDZRFGAR-UHFFFAOYSA-N
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Description

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.65. It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules .


Molecular Structure Analysis

The InChI code for 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is 1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) . This indicates the presence of a sulfonyl chloride group attached to the indole nucleus.

Scientific Research Applications

Copper-Catalyzed Arylsulfonylation and Cyclization

One application involves the copper-catalyzed arylsulfonylation and cyclization of N-(arylsulfonyl)acrylamides to access sulfonated oxindoles. This method is notable for its efficiency in forming complex structures through a sequence of radical addition, cyclization, and desulfonylative aryl migration, highlighting the compound's role in facilitating bond formation in a single pot with good functional group tolerance (Hepan Wang, Song Sun, Jiang Cheng, 2017).

Synthesis of 3-Sulfonylated Oxindoles

Another significant application is the base-catalyzed addition of sulfinate salts to 3-halooxindoles, leading to the efficient synthesis of 3-sulfonylated 3,3-disubstituted oxindoles. This process demonstrates the compound's versatility in generating sulfonylated derivatives under mild conditions, with promising implications for asymmetric catalysis (Jian Zuo et al., 2015).

Difunctionalization of Acrylamides

The difunctionalization of acrylamides through C-H oxidative radical coupling represents a novel approach to oxindole synthesis. This technique underscores the potential of utilizing such compounds in the efficient preparation of oxindoles via environmentally friendly processes that involve readily available oxidants and inexpensive catalysts under neutral conditions (Ren‐Jie Song et al., 2015).

Activation and Protecting Group Applications

The compound has also been used as a versatile sulfonating agent for amines, demonstrating its utility as both a protecting and activating group for amine synthesis. This highlights its stability under various conditions and its potential in facilitating subsequent chemical transformations (Izumi Sakamoto et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 3-Diazo-3,4-dihydro-4-oxonaphthalene-1-sulfonyl chloride, indicates that it is a flammable solid and may cause an allergic skin reaction and serious eye irritation. It is also harmful to aquatic life with long-lasting effects .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the biological activities of 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride and its derivatives.

properties

IUPAC Name

3-oxo-1,2-dihydroisoindole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLOHFRDZRFGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)S(=O)(=O)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride

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